molecular formula C13H19BrN4O3S B15059467 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine

Cat. No.: B15059467
M. Wt: 391.29 g/mol
InChI Key: CLWURIDXAJNEJU-UHFFFAOYSA-N
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Description

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine is a complex organic compound that features a brominated pyridine ring, a piperazine moiety, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine typically involves multiple steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.

    Piperazine Substitution: The brominated pyridine is then reacted with piperazine to form the 4-(piperazin-1-yl)pyridine intermediate.

    Sulfonylation: The intermediate is further reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Morpholine Addition: Finally, morpholine is added to complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine moiety.

    Reduction: Debrominated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
  • (3R)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile

Uniqueness

4-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate Janus kinase activity sets it apart from other similar compounds .

Properties

Molecular Formula

C13H19BrN4O3S

Molecular Weight

391.29 g/mol

IUPAC Name

4-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonylmorpholine

InChI

InChI=1S/C13H19BrN4O3S/c14-11-9-16-10-12(13(11)17-3-1-15-2-4-17)22(19,20)18-5-7-21-8-6-18/h9-10,15H,1-8H2

InChI Key

CLWURIDXAJNEJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)N3CCOCC3)Br

Origin of Product

United States

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